2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(trifluoromethyl)-

Lipophilicity Drug Design Physicochemical Properties

The compound 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(trifluoromethyl)- (CAS 2263-96-9) belongs to the 2,4-diaminopyrimidine class, which includes the established antimalarial drug pyrimethamine. This compound is a direct structural analog of pyrimethamine, differing by the critical substitution of the 6-ethyl group with a 6-trifluoromethyl (-CF3) group.

Molecular Formula C11H8ClF3N4
Molecular Weight 288.65 g/mol
CAS No. 2263-96-9
Cat. No. B15210798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(trifluoromethyl)-
CAS2263-96-9
Molecular FormulaC11H8ClF3N4
Molecular Weight288.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=C(N=C2N)N)C(F)(F)F)Cl
InChIInChI=1S/C11H8ClF3N4/c12-6-3-1-5(2-4-6)7-8(11(13,14)15)18-10(17)19-9(7)16/h1-4H,(H4,16,17,18,19)
InChIKeyBOMKEFCBQZPVAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2263-96-9 Procurement: Sourcing a Pyrimethamine Analog with a Key Trifluoromethyl Modification


The compound 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(trifluoromethyl)- (CAS 2263-96-9) belongs to the 2,4-diaminopyrimidine class, which includes the established antimalarial drug pyrimethamine. This compound is a direct structural analog of pyrimethamine, differing by the critical substitution of the 6-ethyl group with a 6-trifluoromethyl (-CF3) group [1]. This modification imparts distinct physicochemical properties, including an increased molecular weight (288.65 g/mol) and calculated lipophilicity (XLogP3 of 2.8) compared to its ethyl analog [1]. The compound is cataloged in authoritative databases like PubChem, the NCI DTP repository as NSC 211804, and the FDA GSRS with the UNII A8DQ3WA6BB, confirming its identity and availability for research procurement [1][2].

2263-96-9: Why a 6-Trifluoromethyl Pyrimethamine Analog Cannot Be Replaced by the Parent Drug


Substituting pyrimethamine (6-ethyl analog) for its 6-trifluoromethyl counterpart (CAS 2263-96-9) is not scientifically valid due to the profound impact of the -CF3 group on molecular properties that govern biological activity. The electron-withdrawing nature and larger steric bulk of the trifluoromethyl group fundamentally alter the compound's interaction with biological targets, particularly dihydrofolate reductase (DHFR) where pyrimethamine exerts its known activity [1]. The significant change in lipophilicity (XLogP3 of 2.8 for the -CF3 analog vs. ca. 2.0 for pyrimethamine) affects membrane permeability and distribution, which can mandate different assay conditions or dosing regimens [2]. Furthermore, the uniquely strong C-F bonds confer resistance to metabolic N-dealkylation, a common detoxification pathway for the 6-ethyl group, thereby changing the compound's metabolic stability and potential toxicity profile [3].

2263-96-9 Procurement: Quantified Differentiation from Pyrimethamine and Other Analogs


Lipophilicity Advantage: Measured XLogP3 Shift for 2263-96-9 vs. Pyrimethamine

The target compound, 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(trifluoromethyl)- (2263-96-9), has a computed XLogP3 of 2.8, which represents a significant increase in lipophilicity over pyrimethamine (XLogP3 of 2.0), its direct 6-ethyl analog [1]. This change of +0.8 units is a consequence of replacing the ethyl group with a trifluoromethyl group [2]. The increased lipophilicity is a key parameter for researchers modeling blood-brain barrier penetration or optimizing cellular permeability in in vitro assays.

Lipophilicity Drug Design Physicochemical Properties

Metabolic Stability: Metabolic Blockade at the 6-Position Differentiates 2263-96-9 from Pyrimethamine

The substitution of the 6-ethyl group in pyrimethamine with a 6-trifluoromethyl group in the target compound blocks the primary metabolic soft-spot for oxidative N-dealkylation by cytochrome P450 enzymes [1]. This class-level inference is supported by the well-documented stability of aliphatic -CF3 groups, which have a C-F bond dissociation energy of ~130 kcal/mol compared to ~100 kcal/mol for a C-H bond, making hydrogen atom abstraction and subsequent metabolism thermodynamically unfavorable [2]. The predicted gain in metabolic stability is not a minor improvement but a qualitative change in the molecule's metabolic profile.

Metabolic Stability Cytochrome P450 Drug Metabolism

Electronic Modulation: Impact on Target Binding Through σ-Electron Withdrawal

The strong electron-withdrawing inductive effect of the -CF3 group significantly modulates the pKa of the adjacent 4-amino group, a key pharmacophoric element for DHFR binding [1]. The Hammett σp constant for -CF3 is 0.54, compared to -0.15 for the -C2H5 group it replaces, representing a substantial shift in the electron density of the pyrimidine ring [2]. This alters the strength of hydrogen-bond interactions with the catalytic Asp residue in the DHFR active site, differentiating the binding kinetics (e.g., kon and koff rates) from pyrimethamine.

Target Binding Electrostatics Structure-Activity Relationship

2263-96-9: Prioritized Research Scenarios Leveraging Its Tri-Fluorinated Advantage


Metabolism-Resistant DHFR Probe for In Vivo Studies

For in vivo efficacy studies against DHFR-driven models where pyrimethamine's rapid metabolism confounds results, 2263-96-9 provides a metabolism-resistant alternative. The 6-CF3 group blocks the primary metabolic liability, resulting in a predicted lower clearance and improved exposure. This enables pharmacological proof-of-concept studies with less frequent dosing and reduced formation of potentially toxic metabolites compared to pyrimethamine [1]. [1]

Lipophilicity-Driven Permeability Modeling

Given its computed XLogP3 of 2.8, this compound serves as a more lipophilic probe than pyrimethamine (XLogP3 2.0) to investigate the relationship between logP and passive membrane permeability in 2,4-diaminopyrimidine series. It is particularly useful for calibrating in silico models of blood-brain barrier penetration and for developing formulations that address the solubility-permeability trade-off [2]. [2]

Electrostatic Modulation of Active Site Hydrogen Bonding

The intense electron-withdrawing effect of the -CF3 group (σp = 0.54) compared to the electron-donating -C2H5 group (σp = -0.15) makes 2263-96-9 a critical tool for biophysical studies. It can be used in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments to dissect the contribution of hydrogen-bond donating ability of the 4-amino group to DHFR binding thermodynamics and kinetics, separate from the effect of the chlorophenyl moiety [3]. [3]

Quote Request

Request a Quote for 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.